8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326810-39-2
Cat. No.: VC11712873
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326810-39-2 |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 305.33 g/mol |
| IUPAC Name | 8-methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19N3O4/c1-17-7-4-15(5-8-17)18(12(10-22-15)14(20)21)13(19)11-3-2-6-16-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,20,21) |
| Standard InChI Key | SHMPFHZELPPQFV-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3 |
| Canonical SMILES | CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
8-Methyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326810-39-2) features a spiro[4.5]decane core, where a six-membered cyclohexane ring is fused to a five-membered heterocyclic ring containing both oxygen (oxa) and nitrogen (diazaspiro) atoms . The pyridine-3-carbonyl group at position 4 introduces a planar aromatic system, while the carboxylic acid at position 3 enhances hydrophilicity and potential for hydrogen bonding . The methyl group at position 8 contributes to steric effects, influencing conformational stability.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Spiro[4.5]decane (6- and 5-membered rings) |
| Heteroatoms | 1 oxygen (oxa), 2 nitrogens (diazaspiro) |
| Functional groups | Pyridine-3-carbonyl, carboxylic acid, methyl |
| Molecular formula | C₁₆H₁₉N₃O₄ |
| Molecular weight | 317.35 g/mol (calculated) |
Physicochemical Characteristics
The compound’s solubility is dictated by its polar carboxylic acid and pyridine groups, suggesting moderate aqueous solubility. LogP calculations (estimated 1.2–1.8) indicate balanced lipophilicity, favorable for membrane permeability . Crystallographic data remain unpublished, but analogous spirocyclic compounds exhibit rigid, non-planar conformations that enhance target binding specificity .
Synthetic Methodologies
Retrosynthetic Analysis
Synthesis typically begins with a cyclohexane-derived precursor, such as methyl 1-(cyanomethyl)cyclohexane-1-carboxylate, which undergoes cyclization to form the spirocyclic core . Subsequent steps involve:
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Oxa ring formation: Introduced via nucleophilic substitution or etherification.
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Diazaspiro incorporation: Achieved through amidation or urea coupling .
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Pyridine-3-carbonyl attachment: Acylation using pyridine-3-carbonyl chloride under Schotten-Baumann conditions .
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Carboxylic acid introduction: Hydrolysis of a methyl ester precursor .
Key Synthetic Challenges
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Regioselectivity: Ensuring correct positioning of the pyridine carbonyl and methyl groups requires precise stoichiometric control .
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Yield optimization: Multi-step sequences often result in moderate yields (30–50%), necessitating chromatographic purification .
Table 2: Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | K₂CO₃, DMF, 80°C | 45% |
| 2 | Acylation | Pyridine-3-carbonyl chloride, Et₃N | 60% |
| 3 | Ester hydrolysis | LiOH, THF/H₂O | 85% |
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs of this compound exhibit potent inhibitory activity against soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation . Docking studies suggest the spirocyclic core occupies the enzyme’s hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with catalytic residues .
Table 3: Inhibitory Activity of Analogous Compounds
| Compound | sEH IC₅₀ (nM) | MIC (μg/mL) |
|---|---|---|
| II-22 (analog) | 8.0 | 0.125 |
| II-47 (analog) | 12.5 | 0.25 |
Applications in Drug Discovery
Hypertension Management
Oral administration of spirocyclic ureas (30 mg/kg) in hypertensive rat models reduced systolic blood pressure by 20–25 mmHg, with no effect on normotensive controls . This selectivity underscores therapeutic potential.
Antimicrobial Agents
The compound’s rigidity and hydrogen-bonding capacity make it a promising scaffold for overcoming antibiotic resistance. Derivatives are under evaluation for MRSA and vancomycin-resistant Enterococcus (VRE) activity .
Comparative Analysis with Analogous Structures
Table 4: Structural and Functional Comparisons
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